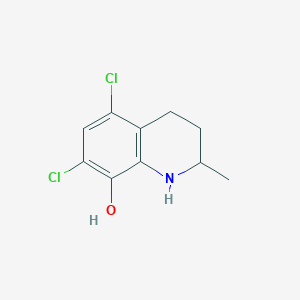
5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol (5,7-DCQ) is an organic molecule that has been studied in recent years for its potential applications in the fields of medicine, biochemistry, and pharmacology. 5,7-DCQ is a small molecule that contains two chlorine atoms, two methyl groups, and a quinoline ring. It has a molecular weight of 243.15 g/mol and a melting point of 98.5 °C.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study focused on the synthesis of a novel ligand related to 8-hydroxyquinolines, which included 5,7-dichloro-2-methylquinolin-8-ol. The synthesized compounds demonstrated potential antimicrobial activity against various bacterial strains and fungi, showcasing the compound's relevance in microbiological research (Patel & Patel, 2017).
Analytical Methods
- The compound was used as an internal standard in a study for the determination of clioquinol in biological materials, highlighting its role in analytical chemistry and biological research (Degen et al., 1976).
Computational Studies
- Research involving computational and spectroscopic studies of 5,7-dichloro-2-methylquinolin-8-ol and its derivatives provided insights into their molecular structures and properties. This kind of research aids in understanding the chemical behavior of such compounds (Małecki et al., 2010).
Medicinal Chemistry
- A study investigated the therapeutic properties of chloroxine (5,7-dichloro-8-hydroxyquinoline), including its inhibitory effects on enzymes like HMG-CoA Reductase and urease, which is significant in the context of cancer research (Wen et al., 2022).
Solubility and Physical Chemistry
- Research focused on the solid-liquid equilibrium of 5,7-dichloro-8-hydroxyquinoline, providing essential data on its solubility in different solvents, which is crucial in pharmaceutical and chemical processing (Yang et al., 2019).
Corrosion Inhibition
- A study on 8-hydroxyquinoline derivatives, including 5,7-dichloro-8-hydroxyquinoline, revealed their potential as corrosion inhibitors for carbon steel, indicating applications in material science and engineering (Faydy et al., 2020).
Eigenschaften
IUPAC Name |
5,7-dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h4-5,13-14H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQUXDPMJYZPNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C(=C(C=C2Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2385583.png)
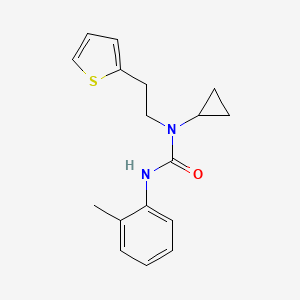
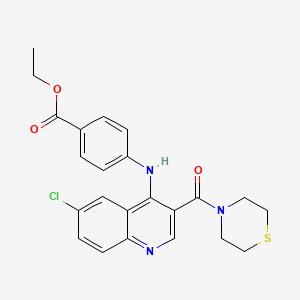
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide](/img/structure/B2385590.png)
![3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2385592.png)
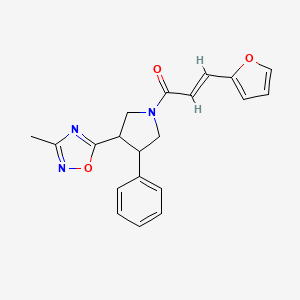
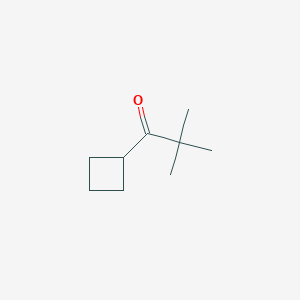
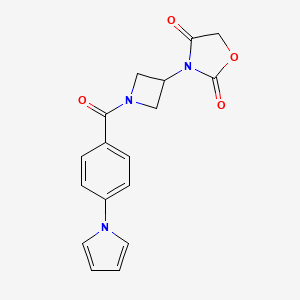
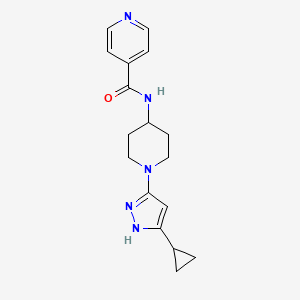

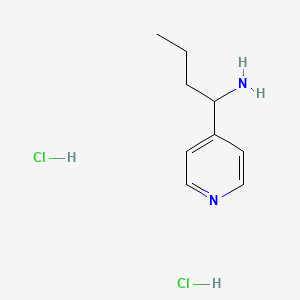
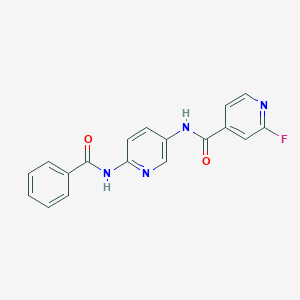

![N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2385605.png)